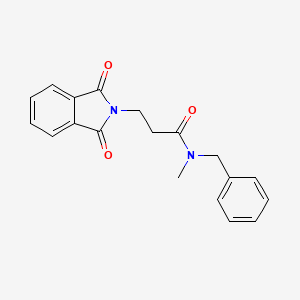

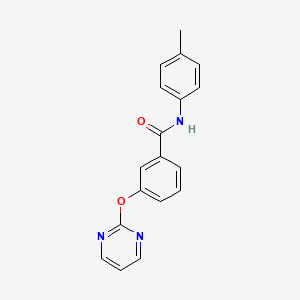

3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to 3-(3,4-Dihydro-1(2H)-quinolinylcarbonyl)benzenesulfonamide often involves the modification of the quinoline ring and the introduction of various functional groups to enhance interaction with biological targets. For instance, a study by Buemi et al. (2019) explored the structural properties of human carbonic anhydrase inhibitors bearing a similar moiety, where modifications on the quinoline and cycloalkylamine nuclei were carried out to establish additional contacts within the enzyme cavity (Buemi et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzenesulfonamide moiety linked to a quinoline derivative, which is crucial for their biological activity. The crystallographic analysis provides insights into the key interactions between these molecules and their biological targets, revealing how modifications in the molecular structure can enhance or reduce their inhibitory activity (Buemi et al., 2019).

Scientific Research Applications

Anticancer Activity

A significant body of research has focused on the anticancer properties of sulfonamide derivatives, including compounds structurally related to 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzenesulfonamide. These studies have shown that such compounds can act as potent anticancer agents through various mechanisms, including the inhibition of carbonic anhydrase isozymes, which play a role in tumor progression and metastasis. For instance, novel 4-(quinolin-1-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vitro anticancer activity, showing interesting cytotoxic activities against several cancer cell lines (Al-Said et al., 2010; Ghorab et al., 2008). Similarly, another study synthesized N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides and evaluated their anticancer activity, finding compounds with potent efficacy against tumor cell lines (Żołnowska et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives, including those related to 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzenesulfonamide, have been studied for their ability to inhibit various enzymes, offering therapeutic potential for conditions such as idiopathic pulmonary fibrosis and cough. For example, PI3K inhibitors derived from sulfonamide compounds have entered Phase I clinical trials for idiopathic pulmonary fibrosis treatment (Norman, 2014). Additionally, exploring the structural properties of potent human carbonic anhydrase inhibitors bearing a cycloalkylamino-1-carbonylbenzenesulfonamide moiety has led to the development of molecules with remarkable inhibition of carbonic anhydrase isozymes, potentially useful for treating glaucoma, epilepsy, and cancer (Buemi et al., 2019).

Radioprotective Agents

Research has also extended to the development of novel quinolines as possible anticancer and radioprotective agents, utilizing the sulfonamide moiety for its beneficial effects. Such compounds have shown promise in vitro and in vivo for protecting against radiation-induced damage, offering potential therapeutic applications for individuals undergoing radiation therapy (Ghorab et al., 2008).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as its potential as a CDK2 inhibitor . Additionally, research could be conducted to improve its synthesis process and to better understand its physical and chemical properties.

properties

IUPAC Name |

3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c17-22(20,21)14-8-3-6-13(11-14)16(19)18-10-4-7-12-5-1-2-9-15(12)18/h1-3,5-6,8-9,11H,4,7,10H2,(H2,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKZSCPNHVGALE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570233.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5570242.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B5570265.png)

![N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5570287.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5570299.png)

![dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate](/img/structure/B5570305.png)

![2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5570307.png)

![4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)

![(3R*,4R*)-1-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5570337.png)